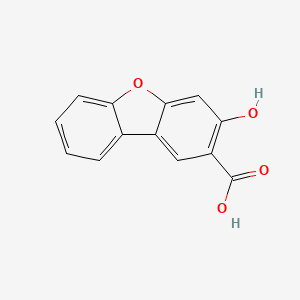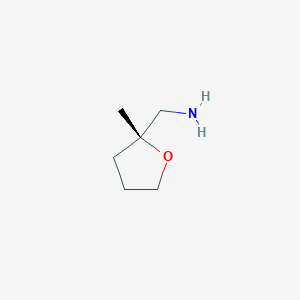
(R)-(2-Methyltetrahydrofuran-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2-Methyltetrahydrofuran-2-yl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a tetrahydrofuran ring substituted with a methyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Methyltetrahydrofuran-2-yl)methanamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound or nitrile using catalytic hydrogenation or metal hydride reduction. For example, the reduction of a nitro compound with hydrogen over a metal catalyst such as platinum or nickel can yield the desired amine . Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines in the presence of hydrogen and a metal catalyst .
Industrial Production Methods
Industrial production of ®-(2-Methyltetrahydrofuran-2-yl)methanamine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-(2-Methyltetrahydrofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., platinum, nickel), and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
®-(2-Methyltetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of ®-(2-Methyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can enhance the compound’s stability and solubility, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-(2-Methyltetrahydrofuran-2-yl)methanamine include other amines with tetrahydrofuran rings, such as:
- (S)-(2-Methyltetrahydrofuran-2-yl)methanamine
- ®-(2-Ethyltetrahydrofuran-2-yl)methanamine
- ®-(2-Methyltetrahydrofuran-2-yl)ethylamine
Uniqueness
®-(2-Methyltetrahydrofuran-2-yl)methanamine is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
[(2R)-2-methyloxolan-2-yl]methanamine |
InChI |
InChI=1S/C6H13NO/c1-6(5-7)3-2-4-8-6/h2-5,7H2,1H3/t6-/m1/s1 |
Clé InChI |
DLKKHCBCEHVVFW-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@]1(CCCO1)CN |
SMILES canonique |
CC1(CCCO1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


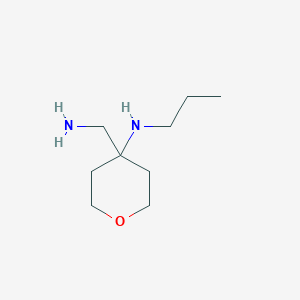
![8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine](/img/structure/B13888815.png)
![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)
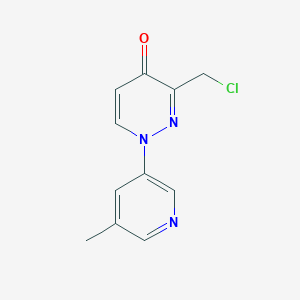
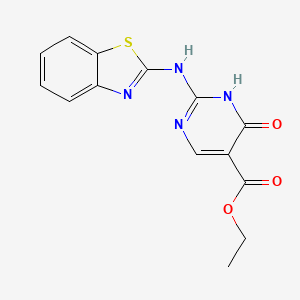
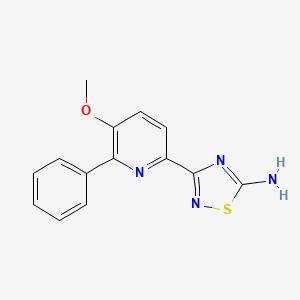
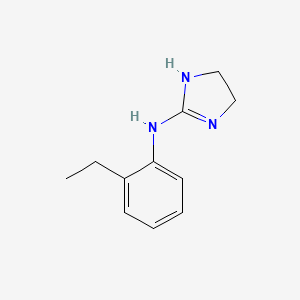
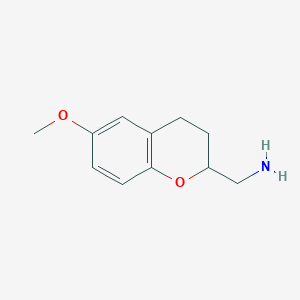
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
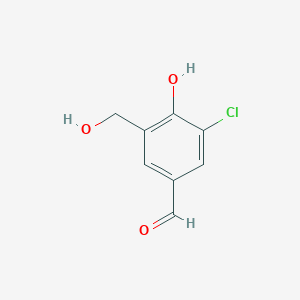
![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)

